2-(Methylthio)thiazolo[4,5-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanyl-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S2/c1-10-7-9-5-4-8-3-2-6(5)11-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRXKRXOLVOTMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631555 | |
| Record name | 2-(Methylsulfanyl)[1,3]thiazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65128-67-8 | |
| Record name | Thiazolo[4,5-c]pyridine, 2-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65128-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylsulfanyl)[1,3]thiazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies of 2 Methylthio Thiazolo 4,5 C Pyridine and Its Analogs
Reactivity of the Thiazolopyridine Ring System
The thiazolo[4,5-c]pyridine (B1315820) core is an electron-deficient heterocyclic system. This electronic character is a consequence of the fusion of the electron-withdrawing pyridine (B92270) ring with the thiazole (B1198619) ring. This property dictates the types of reactions the ring system will undergo.
Electrophilic Substitution on the Pyridine Moiety
The pyridine ring, in its un-fused state, is known to be less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur, it preferentially happens at the 3- and 5-positions. In fused systems like thiazolo[4,5-c]pyridine, the pyridine moiety is generally further deactivated. The introduction of additional heteroatoms and the electronic demands of the fused thiazole ring increase the electron-deficient character of the pyridine ring. nih.gov
Consequently, electrophilic substitution on the pyridine portion of 2-(Methylthio)thiazolo[4,5-c]pyridine is challenging and typically requires harsh reaction conditions. The substitution pattern is also influenced by the fused ring, but reactions like nitration, halogenation, or Friedel-Crafts acylation are generally not facile. Instead, the molecule's high electron deficiency makes it more susceptible to nucleophilic attack. nih.gov For instance, studies on the closely related isoxazolo[4,3-b]pyridines show they are highly susceptible to nucleophilic addition rather than electrophilic substitution. nih.gov
Transformations of the Methylthio Substituent
The 2-(methylthio) group is a versatile handle for chemical modification, allowing for a variety of transformations that lead to new analogs. These include oxidation to sulfoxides and sulfones, which in turn activates the 2-position for nucleophilic displacement.
Oxidative Derivatization to Sulfoxides and Sulfones
The sulfur atom in the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This transformation is a key strategy for activating the C-2 position of the thiazolopyridine ring. Common oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), or potassium dichromate can be employed for this purpose. researchgate.netinternationaljournalcorner.com
The oxidation increases the electrophilicity of the adjacent carbon atom and converts the methylthio group into a better leaving group (methanesulfinyl or methanesulfonyl group). nih.gov Studies on analogous compounds like 2-(methylthio)-benzothiazole demonstrate a stepwise oxidation, first to the sulfoxide and then to the sulfone, using aqueous hydrogen peroxide in the presence of a catalyst. researchgate.net Similarly, the oxidation of other heterocyclic sulfides has been well-documented, highlighting this as a fundamental derivatization pathway. internationaljournalcorner.comrsc.org
Table 1: Oxidative Derivatization of Methylthio Analogs
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| 2-(Methylthio)-benzothiazole | Aqueous Hydrogen Peroxide / Polyoxometalates | 2-(Methylsulfinyl)-benzothiazole, 2-(Methylsulfonyl)-benzothiazole | researchgate.net |
| Ethyl-2-(methylthio) pyrimidine (B1678525) 5-carboxylate | Potassium Dichromate / Aqueous Perchloric Acid | Ethyl-2-(methylsulfonyl) pyrimidine 5-carboxylate | internationaljournalcorner.com |
Nucleophilic Displacement Reactions
The methylthio group, and particularly its oxidized sulfinyl and sulfonyl derivatives, can be displaced by a variety of nucleophiles. This reaction provides a powerful method for introducing diverse functional groups at the 2-position of the thiazolo[4,5-c]pyridine core.
Once oxidized to the sulfone, the methylsulfonyl group becomes an excellent leaving group, readily displaced by nucleophiles such as amines. researchgate.net A study on the solid-phase synthesis of thiazolo[4,5-b]pyridine (B1357651) derivatives showed that a sulfonyl moiety could be efficiently displaced by various secondary amines upon refluxing in THF with a mild base. researchgate.net Furthermore, research on the displacement of methylthio groups and their oxidized congeners by glutathione (B108866) has shown that the methanesulfonyl group is displaced as methanesulfinic acid. nih.gov This highlights the utility of the oxidation-displacement strategy for conjugating the thiazolopyridine core to other molecules.
Table 2: Nucleophilic Displacement of Methylthio/Methylsulfonyl Groups in Analogs
| Starting Material | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| Thiazolo[4,5-b]pyridine sulfone resin | Secondary Amines (e.g., piperidine, morpholine) | Trimethylamine, THF, 60°C | 2-Amino-thiazolo[4,5-b]pyridine derivatives | researchgate.net |
| Terbutryn sulphone | Glutathione (GSH) | In vitro enzymatic | GSH-conjugated triazine + Methanesulphinic acid | nih.gov |
Condensation and Functionalization Reactions
Further functionalization of the thiazolopyridine scaffold can be achieved through various condensation reactions, which are useful for extending the carbon framework of the molecule.
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, typically catalyzed by a weak base. While the methyl group of the 2-(methylthio) substituent itself is not sufficiently acidic for this reaction, analogs of thiazolopyridine containing an active 2-methyl group can readily participate in Knoevenagel condensations.
Research on the closely related 2-methyl-thiazolo[4,5-b]pyrazines has shown that they undergo smooth Knoevenagel condensation with various aldehydes. nih.govdocumentsdelivered.com This reaction provides a direct route to vinyl-linked functional molecules. The reaction is typically performed by heating the heterocyclic methyl compound with an aldehyde in the presence of a catalyst. This strategy is widely used in the synthesis of functional dyes and probes. nih.gov Given the structural similarity, it is a key derivatization strategy for analogs of this compound where the methylthio group is replaced by a methyl group.
Table 3: Knoevenagel Condensation of Thiazolopyridine Analogs
| Heterocyclic Reactant | Aldehyde | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Methyl-thiazolo[4,5-b]pyrazines | Various Aldehydes | Not specified | Olefin-linked thiazolo[4,5-b]pyrazines | nih.govdocumentsdelivered.com |
| 2-Aminothiazole (B372263) derivative, Aldehydes, Meldrum's acid | Aromatic or Aliphatic Aldehydes | AcONa, N-methylmorpholine | 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones | dmed.org.ua |
Structural Analysis and Characterization Methodologies
Spectroscopic Characterization Techniques
Spectroscopy provides invaluable information regarding the connectivity of atoms and the types of functional groups present within a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In the context of thiazolo[4,5-c]pyridine (B1315820) derivatives, ¹H and ¹³C NMR spectra offer detailed insights into the specific chemical environment of each proton and carbon atom.
For instance, in the ¹H NMR spectrum of 2-methylthiopyridine, a related structural fragment, the methyl protons typically appear as a singlet, while the protons on the pyridine (B92270) ring exhibit characteristic chemical shifts and coupling patterns that depend on their position relative to the nitrogen atom and the methylthio group. The chemical shifts in the ¹H NMR spectrum of pyrrole, a fundamental heterocyclic ring, are influenced by the solvent used. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between adjacent protons and across several bonds, respectively, which is crucial for unambiguously assigning the structure of more complex derivatives. ipb.pt
A detailed analysis of the ¹H and ¹³C NMR data for various substituted thiazolo[3,2-a]pyridine derivatives reveals specific chemical shifts. For example, in one such derivative, the two methylene (B1212753) groups exhibit multiplets in the range of δ 4.22 to 4.38 ppm in the ¹H NMR spectrum, while the methyl group appears as a signal at δ 2.11 ppm. rsc.org The proton of the CH group on the pyridine ring is observed at δ 5.66 ppm, the NH2 group at δ 8.15 ppm, and the NH group at δ 9.35 ppm. rsc.org
Table 1: Representative ¹H NMR Chemical Shifts for a Substituted Thiazolo[3,2-a]pyridine Derivative rsc.org
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| CH₂ | 4.22 - 4.38 | Multiplet |
| CH₃ | 2.11 | Singlet |
| Pyridine-CH | 5.66 | Singlet |
| NH₂ | 8.15 | Singlet |
| NH | 9.35 | Singlet |
This table is interactive. Click on the headers to sort the data.
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of a thiazolo[4,5-c]pyridine derivative will exhibit characteristic absorption bands for the C=N, C=C, and C-S bonds within the heterocyclic ring system, as well as vibrations associated with the pyridine and thiazole (B1198619) rings.
For example, the IR spectrum of 2-oxopyridinyl thiourea, a precursor in the synthesis of related thiazole derivatives, shows absorption bands at 3408, 3261, 3219, 2222, and 1662 cm⁻¹, which are attributed to NH, NH₂, CN, and C=O groups, respectively. nih.gov Similarly, the IR spectrum of 4,7-bis(dodecylthio)- chemicalbook.comchemicalbook.comresearchgate.netthiadiazolo[3,4-c]pyridine displays bands at 2956, 2919, 2849, 1540, 1467, and 1442 cm⁻¹. mdpi.com The study of 2-amino-4-methylthiazole (B167648) using matrix isolation FTIR spectroscopy has allowed for detailed vibrational analysis. mdpi.com The IR spectrum of pyridine itself shows characteristic absorptions that have been well-documented. nist.gov
Table 2: Characteristic IR Absorption Bands for Related Heterocyclic Compounds
| Compound | Functional Group | Absorption Band (cm⁻¹) | Reference |
| 2-Oxopyridinyl thiourea | NH, NH₂, CN, C=O | 3408, 3261, 3219, 2222, 1662 | nih.gov |
| 4,7-Bis(dodecylthio)- chemicalbook.comchemicalbook.comresearchgate.netthiadiazolo[3,4-c]pyridine | C-H, C=N, C=C | 2956, 2919, 2849, 1540, 1467, 1442 | mdpi.com |
This table is interactive. You can filter the data by entering keywords in the search box.
X-ray Crystallography for Solid-State Structure Determination of Related Systems
While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecular geometry.
X-ray diffraction studies on crystals of thiazolo[4,5-c]pyridine derivatives and related heterocyclic systems provide crucial data on their molecular conformation and the degree of planarity of the fused ring system. For instance, the crystal structure of 1-(thiazolo[4,5-c]pyridin-2-yl)hydrazine revealed a monoclinic crystal system with the space group P2(1)/c. researchgate.net
In a study of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, the triazole and indole (B1671886) rings were found to be twisted from each other, with the twist angle being 12.65°. mdpi.com This deviation from planarity can have significant implications for the molecule's electronic properties and biological activity. The compound crystallized in the triclinic crystal system with the space group P-1. mdpi.com
Table 3: Crystallographic Data for Related Heterocyclic Systems
| Compound | Crystal System | Space Group | Key Conformational Feature | Reference |
| 1-(Thiazolo[4,5-c]pyridin-2-yl)hydrazine | Monoclinic | P2(1)/c | - | researchgate.net |
| Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | Twisted triazole and indole rings (12.65°) | mdpi.com |
This table is interactive. You can sort the columns by clicking on the headers.
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. X-ray crystallography is essential for characterizing these interactions.
In the crystal structure of the substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a variety of intermolecular contacts were observed, including H···H (39.6%), H···C (22.0%), N···H (12.8%), and Br···H (13.2%). mdpi.com The presence of C-H···π interactions was also identified, with the distance between a hydrogen atom and a ring centroid being 2.432(3) Å. mdpi.com The shape index and curvedness of the molecular surfaces confirmed the existence of π–π stacking interactions, which play a crucial role in stabilizing the crystal structure. mdpi.com These non-covalent interactions are critical in crystal engineering and can influence the physical properties of the solid material. researchgate.net
Exploration of Biological Activities and Molecular Mechanisms in Thiazolopyridine Systems Relevant to 2 Methylthio Thiazolo 4,5 C Pyridine
General Biological Significance of the Thiazolopyridine Scaffold
The thiazolopyridine framework, which incorporates both thiazole (B1198619) and pyridine (B92270) rings, is a privileged structure in drug discovery, known to exhibit a wide array of biological effects. researchgate.netmdpi.com Thiazole-containing compounds are found in numerous FDA-approved drugs and are recognized for their broad-spectrum pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. mdpi.comnih.gov The fusion of a pyridine ring to the thiazole moiety can further enhance or modulate these activities, leading to compounds with unique therapeutic profiles. mdpi.com
Derivatives of the thiazolopyridine scaffold have been reported to possess antioxidant, herbicidal, anti-inflammatory, antifungal, and antitumor activities. mdpi.comdoaj.org The versatility of this scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its interaction with a wide range of biological targets. guidechem.com This adaptability makes the thiazolopyridine system a valuable starting point for the development of novel therapeutic agents.
Mechanisms of Action for 2-(Methylthio)thiazolo[4,5-c]pyridine
Currently, there is a notable lack of specific research in publicly available scientific literature detailing the definitive molecular mechanisms of action for this compound. While its chemical structure has been characterized, comprehensive studies on its biological targets and pathways have not been extensively reported. chemicalbook.com However, based on the well-documented activities of the broader thiazolopyridine class of compounds, it is plausible that this compound may exert its biological effects through similar mechanisms, such as enzyme and receptor inhibition or modulation of inflammatory pathways.
Enzyme and Receptor Inhibition Studies
The thiazolopyridine scaffold has been a focal point for the design of various enzyme and receptor inhibitors.
Kinase Inhibition (e.g., c-Met, VEGFR-2, EGFR)
Several studies have highlighted the potential of thiazolopyridine derivatives as potent kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling and proliferation. The vascular endothelial growth factor receptor 2 (VEGFR-2) and the mesenchymal-epithelial transition factor (c-Met) are key targets in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. Dual inhibitors targeting both VEGFR-2 and c-Met are of significant interest in oncology.
Thiazolo[5,4-b]pyridine (B1319707) derivatives have been identified as inhibitors of various kinases, including PI3K, ITK, BCR-ABL, RAF, and VEGFR2. guidechem.com Functionalization at the 5-position of the thiazolo[5,4-b]pyridine scaffold has been shown to be a strategy for targeting the ATP-binding sites of these kinases. guidechem.com One study identified a thiazolo[5,4-b]pyridine derivative, compound 6r , as a potent inhibitor of the c-KIT kinase, including a mutant version resistant to the drug imatinib (B729). guidechem.com
While direct inhibition data for this compound is not available, the table below summarizes the inhibitory activities of some representative thiazole and thiazolopyridine derivatives against relevant kinases.
Table 1: Kinase Inhibitory Activity of Selected Thiazole and Thiazolopyridine Derivatives
| Compound | Target Kinase | IC50 | Source |
|---|---|---|---|
| Compound III (a 4-chlorophenylthiazole derivative) | VEGFR-2 | 51.09 nM | |
| Compound 6r (a thiazolo[5,4-b]pyridine derivative) | c-KIT (V560G/D816V double mutant) | 4.77 µM | guidechem.com |
| Compound 22 | VEGFR-2 | 62.5 nM | |
| Compound 22 | c-Met | 24.4 nM | |
| Compound 22 | EGFR | 267.6 nM |
Cyclooxygenase (COX) Enzyme Modulation
Cyclooxygenase (COX) enzymes are key players in the inflammatory process, responsible for the synthesis of prostaglandins. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is inducible and its expression is elevated during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects. mdpi.com
Thiazole and its derivatives have been investigated as inhibitors of COX enzymes. Some thiazolopyrimidine derivatives have demonstrated selective inhibitory activity towards the COX-2 enzyme. mdpi.com This suggests that the broader thiazolopyridine scaffold could also serve as a template for the development of COX inhibitors.
Table 2: COX Inhibitory Activity of Selected Thiazole Derivatives
| Compound | Target Enzyme | IC50 | Source |
|---|---|---|---|
| Compound 1 (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide) | COX-2-dependent PGE2 production | 9.01 ± 0.01 µM | |
| Compound 2 (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) | COX-2-dependent PGE2 production | 11.65 ± 6.20 µM | |
| Compound 1 (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide) | COX-1 | 5.56 x 10⁻⁸ ± 2.26 x 10⁻⁸ µM |
Inhibition of Bacterial Enzymes (e.g., MurD, DNA Gyrase)
The emergence of antibiotic-resistant bacteria has created an urgent need for new antibacterial agents with novel mechanisms of action. DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme involved in DNA replication, making it an attractive target for antibiotics.
Thiazolopyridine ureas have been identified as a novel class of antitubercular agents that act by inhibiting the ATPase activity of DNA Gyrase B (GyrB). Furthermore, molecular docking studies of some 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones have shown potential binding interactions with both MurD, an enzyme involved in peptidoglycan biosynthesis, and DNA gyrase. doaj.org
Table 3: Antibacterial and Enzyme Inhibitory Activity of Selected Thiazolopyridine Derivatives
| Compound | Target Organism/Enzyme | MIC/IC50 | Source |
|---|---|---|---|
| Thiazolopyridine ureas | M. tuberculosis GyrB | IC50 ≤1 nM | |
| Thiazolopyridine ureas | M. tuberculosis | MIC ≤0.1 µM | |
| Compound 3g (a 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one) | Pseudomonas aeruginosa | MIC 0.21 µM | doaj.org |
| Compound 3g (a 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one) | Escherichia coli | MIC 0.21 µM | doaj.org |
Modulation of Inflammatory Pathways (e.g., NLRP3 Inflammasome)
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18. nih.gov Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. nih.gov
While direct studies on the effect of this compound on the NLRP3 inflammasome are not available, there is growing interest in developing small molecule inhibitors of this pathway. The structural features of heterocyclic compounds are being explored for their potential to modulate NLRP3 inflammasome activation. Given the established anti-inflammatory properties of the thiazole and thiazolopyridine scaffolds, it is conceivable that certain derivatives could interact with components of the NLRP3 inflammasome pathway, thereby regulating inflammatory responses. mdpi.comdoaj.org
Anti-proliferative and Anticancer Activities
Thiazolopyridine derivatives have emerged as a significant class of molecules with potent anti-proliferative and anticancer properties. nih.gov Their mechanism of action often involves the inhibition of cancer-related proteins and signaling pathways crucial for tumor growth and survival. nih.govnih.gov
A notable example is the thiazolopyridine derivative AV25R, which has demonstrated selective anti-proliferative effects against certain cancer cell lines. nih.gov In a study involving lymphoma and B-acute leukemia cell lines, AV25R was particularly effective against the B-ALL cell line RS4;11. nih.govnih.gov Treatment with AV25R led to a significant dose-dependent reduction in cell proliferation, with a 10 µM concentration reducing proliferation to just 15.91% after 48 hours. nih.gov The compound also induced significant morphological changes and apoptosis in these cells. nih.govnih.gov Further investigation revealed that AV25R's anticancer activity is linked to the differential regulation of cancer-related signaling pathways, including the VEGFA-VEGFR2 and EGF/EGFR pathways. nih.govnih.gov In silico modeling suggests that AV25R may bind to and inhibit several key proteins involved in cell proliferation and tumor progression, such as EGFR, TGFBR1, and MDM2. nih.govnih.gov
Similarly, derivatives of thiazolo[5,4-b]pyridine have been synthesized and evaluated as c-KIT inhibitors, a key target in gastrointestinal stromal tumors (GIST). researchgate.net Some of these compounds showed significant inhibitory activity against c-KIT, with the potential to overcome resistance to existing drugs like imatinib. researchgate.net Another study on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives identified compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione) as a potent cytotoxic agent against various human cancer cell lines, including melanoma and prostate cancer. mdpi.com
The introduction of a trifluoromethyl group into the thiazolo[4,5-d]pyrimidine (B1250722) structure is a strategy aimed at improving the bioavailability of these potential anticancer agents. mdpi.com The pyridine nucleus itself is a common feature in many natural and synthetic compounds with anticancer activity. nih.gov
Table 1: Anti-proliferative Activity of Selected Thiazolopyridine Derivatives
| Compound | Cancer Cell Line | Activity/Observation | Reference |
|---|---|---|---|
| AV25R | RS4;11 (B-ALL) | Reduced proliferation to 15.91% at 10 µM after 48h. nih.gov | nih.gov |
| AV25R | SEM (B-ALL) | Slightly reduced proliferation to 70.04% at 10 µM. nih.gov | nih.gov |
| Thiazolo[5,4-b]pyridine derivatives | GIST-T1, HMC1.2 | Inhibited c-KIT, overcoming imatinib resistance. researchgate.net | researchgate.net |
| Compound 3b (thiazolo[4,5-d]pyrimidine) | A375, C32 (Melanoma) | Reduced viability to 20% at 50 µM after 72h. mdpi.com | mdpi.com |
Antimicrobial Spectrum and Potency
The thiazolopyridine scaffold is a well-established pharmacophore in the design of novel antimicrobial agents. researchgate.net These compounds exhibit a broad spectrum of activity against various pathogenic bacteria and fungi. mdpi.com The amphiphilic nature of some thiazole derivatives facilitates their integration into microbial cell membranes, contributing to their antimicrobial action. mdpi.com
One study highlighted a thiazolo[4,5-b]pyridine (B1357651) derivative, compound 3 , which demonstrated potent broad-spectrum antibacterial activity and moderate antifungal activity. researchgate.net Its effectiveness is attributed to the core thiazolopyridine moiety. researchgate.net Another series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones was synthesized and tested for antimicrobial activity. mdpi.com Among them, compound 3g showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with a Minimum Inhibitory Concentration (MIC) value of 0.21 μM. mdpi.com
The antimicrobial potential of thiazole derivatives is often enhanced by the addition of other chemical groups. For instance, coumarin-based thiazole derivatives have shown significant antibacterial and antifungal properties. nih.govmdpi.com Specifically, coumarin-bis-triazoles exhibited stronger antimicrobial efficacy than their mono-triazole counterparts, with some derivatives showing potent activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains, with MIC values as low as 1-4 μg/mL. mdpi.com
Table 2: Antimicrobial Activity of Selected Thiazolopyridine and Related Derivatives
| Compound/Derivative Class | Microorganism | Activity (MIC/Zone of Inhibition) | Reference |
|---|---|---|---|
| Thiazolo[4,5-b]pyridine compound 3 | Broad-spectrum bacteria | Potent activity reported. researchgate.net | researchgate.net |
| Compound 3g (5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one) | P. aeruginosa, E. coli | MIC = 0.21 μM. mdpi.com | mdpi.com |
| Coumarin-bis-triazole 8a | Gram-positive & Gram-negative bacteria, Fungi | MIC = 1–4 μg/mL. mdpi.com | mdpi.com |
| Thiazolo[4,5-b]pyridine derivative | Candida albicans | MIC = 12.5 μg/mL. researchgate.net | researchgate.net |
Antioxidant Activities and Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous degenerative diseases. nih.govmdpi.com Thiazole and thiazolopyridine derivatives have been investigated as potent antioxidant agents capable of mitigating oxidative damage. researchgate.netnih.gov
The primary mechanism of antioxidant action for many of these compounds is their ability to scavenge free radicals. researchgate.netresearchgate.net The in vitro antioxidant activity of novel thiazolo[4,5-b]pyridine derivatives has been demonstrated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. pensoft.netresearchgate.netresearchgate.net In one study, certain (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives were synthesized and showed promising antioxidant profiles. pensoft.netresearchgate.net
The combination of a thiazole or thiazolidinone ring with phenolic fragments is a common strategy to enhance antioxidant activity. mdpi.com Phenols are known to interrupt radical reactions, while sulfur and nitrogen-containing heterocycles can decompose hydroperoxides. mdpi.com For example, certain pyridine and triazolopyridine derivatives have exhibited higher radical scavenging activity (up to 99.4%) than the standard antioxidant ascorbic acid (86.4%) in DPPH assays. nih.gov This highlights the potential of the thiazolopyridine framework in designing effective antioxidants. nih.gov
Table 3: Antioxidant Activity of Thiazolopyridine and Related Derivatives
| Compound Class | Assay | Observation | Reference |
|---|---|---|---|
| Thiazolo[4,5-b]pyridines | DPPH Radical Scavenging | Evaluated for in vitro antioxidant activity. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Pyridine and Triazolopyridine derivatives (e.g., 5d, 6c, 6d) | DPPH Radical Scavenging | Showed higher scavenging activity (up to 99.4%) than ascorbic acid. nih.gov | nih.gov |
| (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives | DPPH Radical Scavenging | Demonstrated antioxidant properties. pensoft.net | pensoft.net |
DNA and Biomolecular Interactions (e.g., DNA Binding, Tau Protein Ligands)
The interaction of small molecules with biomacromolecules like DNA and proteins is fundamental to their biological activity. mdpi.com Thiazolopyridine derivatives, due to their planar heterocyclic structure, are capable of interacting with DNA, often through intercalation or groove binding. nih.gov
Studies on pyridine-benzimidazole-based copper complexes have shown that these compounds can bind strongly to DNA. nih.gov This binding can lead to DNA damage, such as cleavage of pBR322 plasmid DNA, and induce apoptosis in cancer cells by blocking DNA transcription and cell division. nih.gov The interaction is often confirmed through techniques like ethidium (B1194527) bromide displacement assays, where the test compound displaces DNA-bound ethidium bromide, causing a change in fluorescence. nih.gov
In the context of neurodegenerative diseases, such as Alzheimer's, thiazole derivatives have also been explored. Some thiazolo[4,5-b]pyridines have been reported to possess potent inhibitory activities against the fibrillization of amyloid-beta (Aβ42) peptide, a key pathological hallmark of Alzheimer's disease. pensoft.net While direct evidence for this compound as a Tau protein ligand is not specified in the provided context, the broader class of thiazole derivatives shows promise in interacting with key proteins involved in neurodegeneration. Molecular docking studies on other thiazolopyridine derivatives have been used to predict their binding interactions with biological targets like DNA gyrase, which is crucial for antimicrobial activity. mdpi.com These interactions are critical for understanding the molecular mechanisms underlying the diverse biological effects of the thiazolopyridine scaffold.
Applications in Medicinal Chemistry and Materials Science Research
Scaffold Design for Novel Bioactive Agents
The thiazolopyridine framework is recognized as a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This term refers to molecular scaffolds that are capable of binding to multiple biological targets, making them valuable starting points for the design of novel therapeutic agents. researchgate.net The fusion of the electron-rich thiazole (B1198619) ring with the pyridine (B92270) ring creates a unique electronic and structural entity that can be strategically modified to interact with specific biological macromolecules like proteins and enzymes. nih.govresearchgate.net
Research into related isomers, such as thiazolo[5,4-b]pyridine (B1319707), has demonstrated the scaffold's utility in developing potent kinase inhibitors, which are crucial in oncology. nih.govnih.gov Kinases are key regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. nih.gov Derivatives of the thiazolo[5,4-b]pyridine scaffold have been synthesized and shown to effectively inhibit kinases like c-KIT and Phosphoinositide 3-Kinase (PI3K). nih.govnih.gov
For example, in a study focused on overcoming resistance to the cancer drug imatinib (B729), scientists developed a series of thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors. nih.gov Through structure-activity relationship (SAR) studies, they identified key molecular features necessary for potent inhibition. nih.gov One derivative, compound 6r , was found to be a particularly strong inhibitor of a drug-resistant c-KIT mutant. nih.gov This highlights how the core scaffold can be systematically decorated with different chemical groups to optimize biological activity. nih.gov
Table 1: Research Findings on Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors
This table summarizes structure-activity relationship (SAR) data for selected compounds from a study on novel c-KIT inhibitors, illustrating how modifications to the core scaffold influence inhibitory activity. The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the c-KIT enzyme by 50%.
Click to view interactive data
| Compound ID | R¹ Group on Scaffold | Enzymatic Inhibitory Activity (IC₅₀ in µM) |
|---|---|---|
| 6h | 3-(Trifluoromethyl)phenyl | 9.87 |
| 6r | 3-((4-Methylpiperazin-1-yl)methyl)phenyl | Potent Inhibitor |
Similarly, other research has identified thiazolo[5,4-b]pyridine derivatives as potent PI3K inhibitors, with one compound exhibiting an IC₅₀ value of 3.6 nM. nih.gov The success of these related scaffolds underscores the potential of the 2-(methylthio)thiazolo[4,5-c]pyridine core as a building block for creating new generations of bioactive agents targeting a wide array of diseases. nih.gov
Development of Fluorescent Probes and Optical Materials
The unique electronic structure of the thiazolopyridine core also makes it a promising candidate for the development of advanced optical materials, particularly fluorescent probes. nih.gov These probes are molecules designed to emit light in the presence of a specific target analyte, enabling its detection and visualization in complex environments like living cells and tissues. nih.govrsc.org
A notable example from a related isomer is the development of a thiazolo[4,5-b]pyridine-based fluorescent probe, named 2-HPTP , for the selective detection of zinc ions (Zn²⁺). nih.gov Zinc is an essential metal ion involved in numerous physiological processes, and probes that can monitor its concentration are valuable research tools. The 2-HPTP probe demonstrates a significant increase in fluorescence intensity and a remarkable 85 nm red-shift in its emission wavelength upon binding to Zn²⁺. nih.gov This ratiometric response is highly desirable as it allows for more accurate quantification of the target. The probe was successfully used to image changes in zinc concentration within living cells and in the nematode C. elegans. nih.gov
Table 2: Detailed Research Findings for Zinc Fluorescent Probe 2-HPTP
This table presents the key performance characteristics of the thiazolo[4,5-b]pyridine-based fluorescent probe, 2-HPTP, for the detection of zinc ions.
Click to view interactive data
| Property | Value |
|---|---|
| Target Analyte | Zn²⁺ |
| Emission Wavelength Shift | 85 nm (Red-shift) |
| Detection Limit | 3.48 x 10⁻⁷ M |
| Association Constant (Kₐ) | 2.40 x 10⁶ M⁻¹ |
| Stoichiometry (Probe:Zn²⁺) | 1:1 |
| Application | Live cell and tissue imaging |
Furthermore, the broader family of thiazolo[5,4-d]thiazole (B1587360) derivatives has been investigated for their photophysical properties, displaying fluorescence across the visible spectrum from blue to orange-red. researchgate.netrsc.org The planar, π-conjugated nature of these fused heterocyclic systems is conducive to strong light emission, a key property for applications in solid-state photonics and organic light-emitting diodes (OLEDs). rsc.orgnih.gov These findings suggest that the this compound scaffold could be similarly exploited to create novel dyes and sensors for a variety of technological and biological applications.
Exploration in Agrochemical and Industrial Applications
The structural motifs found in this compound are also relevant in the field of agricultural science. Pyridine-containing compounds form the basis of many commercially important pesticides, including fungicides, herbicides, and insecticides. researchgate.net The inclusion of a pyridine ring in a molecule can enhance its biological activity and modulate its environmental properties. researchgate.net
Likewise, thiazole derivatives are known to possess a range of biological activities, including fungicidal and antibacterial properties, which are directly applicable to crop protection. researchgate.net Research has shown that combining these two heterocyclic rings can lead to novel agrochemicals. For instance, a study on thiazole phenoxypyridine derivatives demonstrated their ability to act as herbicide safeners. nih.gov These compounds were shown to protect maize crops from injury caused by the residual soil activity of fomesafen, a potent herbicide. nih.gov
The broad utility of heteroarenes in designing effective and selective pesticides and fungicides is well-established. nih.gov The inherent biological activity of the thiazole and pyridine rings suggests that the this compound scaffold is a promising starting point for the discovery of new agrochemicals. Further research could focus on synthesizing and screening libraries of its derivatives to identify compounds with valuable properties for protecting crops from pests and diseases.
Future Research Directions and Unexplored Avenues
Targeted Synthesis of Specific Isomers and Functionalized Derivatives
The development of efficient and highly selective synthetic methodologies is paramount for exploring the full potential of 2-(Methylthio)thiazolo[4,5-c]pyridine. While general methods for creating thiazolopyridine cores exist, such as the Friedländer annulation or multi-component reactions, future work must focus on regioselective strategies that exclusively yield the [4,5-c] fused isomer. nih.govresearchgate.net The synthesis of related thiazolopyridine isomers often involves multi-step sequences starting from substituted pyridines. nih.govnih.gov For instance, the synthesis of thiazolo[5,4-b]pyridine (B1319707) derivatives has been achieved from 2,4-dichloro-3-nitropyridine. nih.gov
Future synthetic research should explore:
Regiocontrolled Cyclization: Developing novel reaction conditions or catalyst systems that favor the formation of the thiazolo[4,5-c]pyridine (B1315820) ring system over other isomers like thiazolo[4,5-b] or thiazolo[5,4-b].
Solid-Phase Synthesis: Utilizing solid-phase synthesis techniques, which have been successful for other thiazolopyridine derivatives, could enable the rapid generation of a library of functionalized analogues for high-throughput screening. researchgate.net
Post-Synthetic Modification: Exploring the reactivity of the core structure and the methylthio group to introduce a diverse range of functional groups. This could involve oxidation of the sulfide (B99878) to sulfoxides or sulfones, or nucleophilic substitution reactions to introduce new side chains, thereby modulating the compound's physicochemical and biological properties.
Advanced Mechanistic Studies on Biological Interactions
The thiazole (B1198619) and pyridine (B92270) rings are privileged structures in medicinal chemistry, appearing in numerous bioactive compounds. mdpi.comnih.gov Derivatives of the broader thiazolopyridine class have shown promise as inhibitors of various kinases, including c-KIT and PI3K, which are significant targets in cancer therapy. nih.govnih.gov Thiazole-containing compounds have also been investigated for a wide array of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects. mdpi.comnih.govresearchgate.net
Future research should pivot to detailed mechanistic studies on this compound to:
Elucidate Binding Modes: Employing techniques like X-ray crystallography to determine how the molecule interacts with specific biological targets at an atomic level. Understanding these interactions is crucial for structure-based drug design.
Identify Molecular Pathways: Moving beyond simple screening to investigate the downstream effects of the compound on cellular signaling pathways. This would clarify its precise mechanism of action and potential off-target effects.
Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing derivatives to build a comprehensive SAR profile. This would identify the key functional groups responsible for biological activity and guide the optimization of lead compounds. For example, studies on related thiazolo[5,4-b]pyridines have highlighted the importance of specific substitutions for kinase inhibition. nih.gov
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating research. Molecular docking, density functional theory (DFT) calculations, and molecular dynamics simulations have been effectively used to study related heterocyclic systems. nih.govmdpi.comresearchgate.net These computational tools can predict how a molecule will bind to a protein, its electronic properties, and its stability, thereby guiding experimental work and reducing the need for exhaustive, trial-and-error synthesis. nih.gov
Future integrated approaches should focus on:
Virtual Screening: Using computational models of known therapeutic targets to screen virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis.
Mechanism Prediction: Applying computational methods to predict the binding affinity and interaction modes of the compound with various enzymes or receptors, as has been done for other thiazolopyridines with targets like DNA gyrase. nih.govmdpi.com
ADME/Tox Prediction: Utilizing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. mdpi.com
Exploration of Novel Therapeutic Targets and Material Properties
While initial investigations into related structures have focused on established targets like protein kinases, the unique electronic and structural features of this compound suggest it may have utility in other areas.
Novel Therapeutic Targets: The scaffold should be screened against a broader array of biological targets. Given the activities of related heterocycles, this could include receptors involved in neurological disorders, infectious disease targets, or proteins central to inflammatory processes. nih.gov For example, different thiazolopyridine isomers have been explored as RORγt inverse agonists for autoimmune diseases. nih.gov
Materials Science Applications: The field of materials science is an almost entirely unexplored avenue for this compound. The planar, electron-rich heterocyclic system is a feature of many organic electronic materials. Research could investigate its potential use in:
Organic Electronics: As a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).
Crystal Engineering: Studying the solid-state packing and intermolecular interactions, such as weak C-H···N hydrogen bonds which have been noted in related isomers, could lead to the design of new crystalline materials with specific optical or physical properties. researchgate.net The study of long-chain alkylthio derivatives of similar fused heterocycles has also pointed towards potential applications in liquid crystals. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Methylthio)thiazolo[4,5-c]pyridine, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via multi-step reactions starting from ethyl aminocyanoacetate. Key steps include cyclization using DMF/POCl₃ for nitrile formation (yield: ~76%) and refluxing with benzohydrazide derivatives in 2-methoxyethanol for 24 hours to form thiazolotriazolopyrimidine derivatives. Optimization involves adjusting stoichiometry, temperature (e.g., reflux conditions), and catalysts like palladium(II) acetate for Suzuki couplings .
- Data Contradictions : Variations in yields (e.g., 81% in cross-coupling reactions) highlight the need for precise control of anhydrous conditions and catalyst loading .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodology : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methylthio group at δ 2.40 ppm in CDCl₃). Mass spectrometry (HRMS) validates molecular weights (e.g., C₇H₆N₂S: 150.20 g/mol). IR spectroscopy identifies functional groups like C=S (stretch ~1100 cm⁻¹) .
- Limitations : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) for resolution .
Q. How can X-ray crystallography resolve ambiguities in the structural assignment of thiazolo[4,5-c]pyridine derivatives?
- Methodology : Single-crystal X-ray diffraction (using SHELX programs) confirms bond lengths (e.g., C-S: ~1.70 Å) and dihedral angles. For example, hydrobromide salts of related compounds crystallize in monoclinic systems (space group P21/c) with unit cell parameters (e.g., a = 7.06 Å, b = 12.42 Å) .
- Challenges : Twinning in oxazole derivatives complicates data collection, requiring rigorous refinement protocols .
Advanced Research Questions
Q. How do density-functional theory (DFT) calculations improve the understanding of this compound's electronic properties?
- Methodology : B3LYP/6-31G(d) calculations predict HOMO-LUMO gaps (~4.5 eV) and Mulliken charges to identify nucleophilic sites (e.g., sulfur atom: −0.35 e). Exact exchange terms reduce errors in atomization energy predictions (<3 kcal/mol) .
- Validation : Compare computed vs. experimental UV-Vis spectra (λmax ~280 nm) to assess π→π* transitions .
Q. What strategies mitigate data contradictions in biological activity assays for thiazolo[4,5-c]pyridine-based A2A adenosine receptor antagonists?
- Methodology : Use radioligand binding assays (e.g., [³H]ZM241385) with HEK293 cells expressing human A2A receptors. IC₅₀ values (e.g., 15 nM) should be normalized to reference antagonists. Address false positives via counter-screening against related receptors (e.g., A1, A3) .
- Troubleshooting : Discrepancies in IC₅₀ between enzyme-linked and cell-based assays may arise from membrane permeability differences. Optimize logP values (~2.5) via methylthio substitution .
Q. How can regioselective functionalization of the thiazolo[4,5-c]pyridine core be achieved for SAR studies?
- Methodology : Employ directed ortho-metalation (DoM) using LDA/THF at −78°C to introduce substituents at C5. For C7 modifications, use Pd-catalyzed C-H activation (e.g., Pd(OAc)₂, SPhos ligand) with aryl iodides .
- Case Study : Suzuki-Miyaura coupling of 6-bromo derivatives with methylboronic acid achieves >80% yield for methyl-substituted analogs .
Q. What computational tools predict metabolic stability of this compound derivatives in drug discovery?
- Methodology : Use ADME prediction software (e.g., SwissADME) to estimate CYP450 metabolism (e.g., CYP3A4 t₁/₂ ~45 min). Key parameters include topological polar surface area (TPSA <60 Ų) and P-glycoprotein efflux ratios .
- Validation : Compare in silico predictions with in vitro microsomal stability assays (rat/human liver microsomes) .
Notes
- Safety : Handle methylthio derivatives under argon with flame-resistant PPE (EN 374 gloves, respiratory protection) due to sulfur-based toxicity .
- Data Reproducibility : Discrepancies in synthetic yields may stem from trace moisture; use molecular sieves for anhydrous solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
